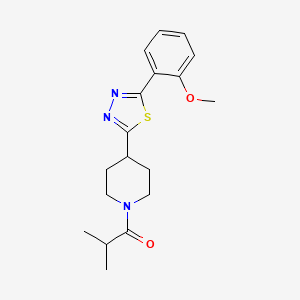

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-12(2)18(22)21-10-8-13(9-11-21)16-19-20-17(24-16)14-6-4-5-7-15(14)23-3/h4-7,12-13H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGDGYQZGICOJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment.

Mode of Action

Based on its structural similarity to other compounds, it may act as a ligand for alpha1-adrenergic receptors. Ligands can either activate or block these receptors, leading to various physiological changes.

Biochemical Pathways

Alpha1-adrenergic receptors, which this compound may target, are involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other compounds, it may interact with alpha1-adrenergic receptors. These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.

Biological Activity

The compound 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiadiazole derivatives are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

The molecular formula of the compound is with a molecular weight of 290.39 g/mol. Its structure includes a piperidine ring and a thiadiazole moiety, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4OS |

| Molecular Weight | 290.39 g/mol |

| IUPAC Name | 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one |

| SMILES | CC(C(=O)N1CCN(CC1)C2=NN=C(S2)C3=CC=CC=C3OC)C)C |

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets. The mechanism may involve:

- Inhibition of Enzymes : Thiadiazoles can inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Interaction with DNA : These compounds can intercalate into DNA or inhibit its synthesis.

- Modulation of Receptors : Compounds may act as agonists or antagonists at specific receptor sites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

A study demonstrated that certain thiadiazole derivatives increased apoptosis in cancer cells by up to 4.65 times compared to untreated controls after 48 hours of exposure . The mechanism involves the inhibition of topoisomerase II and histone deacetylase, which are crucial for DNA replication and repair .

Antimicrobial Activity

Thiadiazole compounds have exhibited broad-spectrum antimicrobial properties. They have been shown to inhibit bacterial growth and possess antifungal activities. The presence of the methoxy group enhances membrane permeability, allowing better interaction with microbial targets .

Anti-inflammatory Effects

Research indicates that some thiadiazole derivatives can reduce inflammation markers in vitro and in vivo. This activity is potentially mediated through the inhibition of pro-inflammatory cytokines .

Study on Anticancer Properties

A series of experiments evaluated the efficacy of 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one against several cancer cell lines. Results indicated an IC50 value significantly lower than that of traditional chemotherapeutics, suggesting a promising candidate for further development .

Study on Antimicrobial Activity

In another investigation, this compound was tested against common pathogens including E. coli and S. aureus. The results showed a notable zone of inhibition compared to control groups, indicating strong antimicrobial activity .

Comparison with Similar Compounds

Key Structural Features :

- 1,3,4-Thiadiazole ring: Known for electron-deficient properties, enabling π-π stacking and hydrogen bonding.

- 2-Methoxyphenyl substituent : Enhances lipophilicity and may influence metabolic stability.

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives

Key Observations:

- Electron-Donating vs.

- Heterocycle Flexibility: Piperidine (target compound) offers greater conformational flexibility than rigid thiazolidinone () or imidazolidinone () rings, which may influence binding to dynamic protein targets.

- Ketone Positioning: The branched 2-methylpropan-1-one group in the target compound may reduce steric hindrance compared to linear phenoxy-propanone chains ().

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Hypothetical Based on Structural Trends)

*Hypothetical values based on substituent chemistry and referenced analogues.

Comparison with and :

- employs thiazolidinone ring closure via cyclization, while uses halophenoxy alkylation. The target compound’s synthesis is less complex than these routes due to the absence of additional heterocycle formation .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s 1,3,4-thiadiazole core can be synthesized via cyclization reactions. A validated approach involves refluxing a thiosemicarbazide derivative with a carbonyl-containing precursor in glacial acetic acid, followed by basification and recrystallization (e.g., ethanol) . Alternative methods use POCl₃ as a cyclizing agent under reflux (90°C, 3 hours), with precipitation at pH 8-9 . Key variables affecting yield include solvent choice (acetic acid vs. ethanol), stoichiometry of reagents, and reaction time. Optimization requires monitoring via TLC and adjusting reflux duration based on intermediate stability .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Parameters include space group determination (e.g., monoclinic P2₁/c), bond length/angle measurements, and R-factor refinement (e.g., R = 0.058) . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate functional groups (e.g., thiadiazole C=S stretch at ~1,250 cm⁻¹) and piperidine proton environments .

Q. What analytical methods are recommended to assess purity and monitor reactions?

Thin-layer chromatography (TLC) with UV visualization is critical for real-time reaction monitoring (e.g., silica gel plates, ethyl acetate/hexane eluent) . High-performance liquid chromatography (HPLC) using C18 columns and methanol/water gradients (e.g., 70:30 v/v) quantifies purity (>95% required for pharmacological studies) . Mass spectrometry (ESI-MS) confirms molecular ion peaks matching the theoretical mass .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for 1,3,4-thiadiazole derivatives?

Discrepancies often arise from divergent cyclization conditions. For example, POCl₃-mediated reactions may favor higher yields in aromatic systems compared to acetic acid methods , but produce more side products. Systematic comparison should vary catalysts (e.g., POCl₃ vs. H₂SO₄), solvents (polar vs. nonpolar), and temperatures, with kinetic studies to identify rate-limiting steps .

Q. What experimental designs are suitable for evaluating this compound’s biological activity?

Prioritize in vitro assays aligned with thiadiazole derivatives’ known pharmacological profiles (e.g., antimicrobial, anticancer). Examples include:

- Antibacterial Activity : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorogenic substrates .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

SAR studies require systematic substituent modifications:

- Vary the 2-methoxyphenyl group (e.g., replace with 4-fluorophenyl or nitro groups) .

- Modify the piperidine moiety (e.g., N-methylation or ring expansion) .

- Test analogs in parallel bioassays to correlate structural changes with activity shifts .

Q. What computational strategies predict the compound’s reactivity and binding modes?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., EGFR kinase), with validation via MD simulations (AMBER) to assess binding stability .

Q. How can metabolic stability be evaluated in preclinical studies?

Use liver microsomal assays (human/rat) to measure half-life (t½) and intrinsic clearance (CLint). Incubate the compound with NADPH-enriched microsomes, quantify parent compound depletion via LC-MS/MS, and identify metabolites (e.g., demethylation or oxidation) .

Methodological Guidance

Q. What purification techniques are most effective for this compound?

- Recrystallization : Use ethanol or methanol for high-purity crystals .

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) resolves thiadiazole byproducts .

- Acid-Base Extraction : Leverage the compound’s basic piperidine moiety for pH-selective partitioning .

Q. How can aqueous solubility be improved for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- Surfactants : Polysorbate 80 (0.1% w/v) enhances dispersion in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.